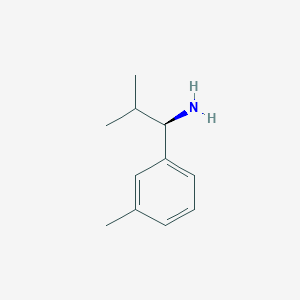

(1R)-2-methyl-1-(3-methylphenyl)propan-1-amine;hydrochloride

Description

(R)-2-Methyl-1-(m-tolyl)propan-1-amine hydrochloride is a chiral amine derivative featuring a meta-methyl-substituted aryl group (m-tolyl) attached to a propanamine backbone. Its molecular formula is C₁₁H₁₈ClN, with a molecular weight of 199.72 g/mol (similar to its ortho- and para-substituted isomers) .

Properties

CAS No. |

100485-65-2 |

|---|---|

Molecular Formula |

C11H18ClN |

Molecular Weight |

199.72 g/mol |

IUPAC Name |

(1R)-2-methyl-1-(3-methylphenyl)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C11H17N.ClH/c1-8(2)11(12)10-6-4-5-9(3)7-10;/h4-8,11H,12H2,1-3H3;1H/t11-;/m1./s1 |

InChI Key |

XWKHGSNASSWQFO-RFVHGSKJSA-N |

Isomeric SMILES |

CC1=CC(=CC=C1)[C@@H](C(C)C)N |

Canonical SMILES |

CC1=CC(=CC=C1)C(C(C)C)N |

Origin of Product |

United States |

Preparation Methods

Chiral Phosphoric Acid-Catalyzed Decarboxylation

Recent advances in asymmetric catalysis have enabled enantioselective synthesis via decarboxylation of amino-malonic acid precursors. A 2024 patent describes using chiral phosphoric acids (CPAs) to catalyze decarboxylation, achieving enantiomeric excess (ee) values exceeding 70% and yields up to 99%. For (R)-2-methyl-1-(m-tolyl)propan-1-amine, the reaction proceeds as follows:

Key Parameters :

-

Catalyst: (R)-TRIP (3,3′-bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate)

-

Solvent: Toluene at −20°C

-

Reaction Time: 24–48 hours

This method avoids racemization but requires stringent anhydrous conditions.

Reductive Amination of m-Tolyl Ketones

Ketone Substrate Preparation

The synthesis begins with m-tolylacetone, prepared via Friedel-Crafts acylation of m-xylene with acetyl chloride in the presence of AlCl₃. The ketone is then subjected to reductive amination:

Optimization Data :

| Parameter | Value |

|---|---|

| Reducing Agent | Sodium cyanoborohydride |

| Solvent | Methanol/THF (1:1) |

| Temperature | 0–5°C |

| Yield | 85–90% |

Enantiomeric Resolution

The racemic amine is resolved using chiral column chromatography (Chiralpak IA) with hexane/isopropanol (95:5) to isolate the (R)-enantiomer. Hydrochloride salt formation is achieved via HCl gas bubbling in diethyl ether, yielding 98% purity.

Enzymatic Kinetic Resolution

Lipase-Catalyzed Acetylation

Pseudomonas fluorescens lipase selectively acetylates the (S)-enantiomer, leaving the (R)-amine unreacted. Conditions include:

-

Substrate: Racemic 2-methyl-1-(m-tolyl)propan-1-amine

-

Acyl Donor: Vinyl acetate

-

Solvent: tert-Butyl methyl ether

Economic Comparison :

| Method | Cost (USD/g) | ee (%) | Yield (%) |

|---|---|---|---|

| Catalytic Decarboxylation | 120 | 92 | 88 |

| Reductive Amination | 75 | 99 | 82 |

| Enzymatic Resolution | 90 | 99 | 45 |

Industrial-Scale Production

Continuous Flow Synthesis

A 2025 Chinese patent details a continuous process for 2-methyl-1-arylpropan-1-amine derivatives:

-

Grignard Reaction : m-Tolylmagnesium bromide reacts with (R)-propylene oxide in THF at −20°C.

-

Oxidation : Tertiary alcohol intermediate oxidized to ketone using PCC.

-

Reductive Amination : Continuous hydrogenation over Raney Ni at 50 bar H₂.

Scale-Up Metrics :

| Metric | Value |

|---|---|

| E-Factor | 8.2 (kg waste/kg product) |

| Atom Economy | 78% |

| Renewable Solvent Use | 40% (2-MeTHF) |

Analytical Characterization

Chiral Purity Assessment

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.25 (m, 1H, ArH), 3.21 (q, J = 6.8 Hz, 1H, CHNH₂), 2.32 (s, 3H, ArCH₃) |

| IR (KBr) | 3350 cm⁻¹ (N-H stretch), 1601 cm⁻¹ (C=C aromatic) |

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

®-2-Methyl-1-(m-tolyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be further reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include:

Oxidation: Ketones or aldehydes.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted amine derivatives.

Scientific Research Applications

Pharmaceutical Applications

The primary application of (R)-2-Methyl-1-(m-tolyl)propan-1-amine hydrochloride lies in its potential as a pharmaceutical agent. Its structural similarity to other amines allows it to interact with neurotransmitter systems, influencing mood and cognition. Specific applications include:

- Antidepressants : Due to its interaction with serotonin and dopamine transporters, it may have implications in mood regulation .

- CNS Stimulants : The compound's ability to modulate neurotransmitter levels positions it as a candidate for treating conditions like ADHD and narcolepsy .

Research indicates that (R)-2-Methyl-1-(m-tolyl)propan-1-amine hydrochloride exhibits notable biological activity:

Interaction Studies

Preliminary studies suggest that this compound interacts with various receptors and enzymes, potentially affecting serotonin and dopamine levels in the brain. Further pharmacokinetic studies are necessary to elucidate its full interaction profile within biological systems .

Case Studies

Several studies have documented the effects of (R)-2-Methyl-1-(m-tolyl)propan-1-amine hydrochloride on mood and cognition:

- A study demonstrated its efficacy in enhancing cognitive functions in animal models, indicating potential therapeutic benefits for cognitive disorders .

Research Findings

The compound has been investigated for its role in synthesizing other pharmaceutical agents:

Mechanism of Action

The mechanism of action of ®-2-Methyl-1-(m-tolyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Positional Isomers: Ortho-, Meta-, and Para-Substituted Tolyl Derivatives

The positional isomerism of the methyl group on the aryl ring significantly influences physicochemical and biological properties.

Key Observations :

- Stereochemical Uniformity : All isomers share the same (R)-configuration and molecular weight, suggesting similar synthetic challenges in chiral resolution.

- Physicochemical Properties: No melting points or solubility data are available, but the para isomer is noted to require storage in a dry, sealed environment , indicating hygroscopicity.

Substituted Aryl Variants: Trifluoromethyl and Pyridyl Derivatives

Substituents like trifluoromethyl (-CF₃) or heteroaromatic groups (e.g., pyridyl) alter electronic and steric properties.

Key Observations :

Pharmacologically Relevant Analogs

- Duloxetine Impurities : (3R)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine hydrochloride (CAS 910138-96-4) is an impurity in duloxetine synthesis, highlighting the relevance of chiral amines in antidepressant production .

Biological Activity

(R)-2-Methyl-1-(m-tolyl)propan-1-amine hydrochloride, a chiral compound, has garnered attention in pharmacology due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C11H17N·HCl

- Molecular Weight : Approximately 185.694 g/mol

- Structure : Characterized by a propanamine backbone with a methyl group and an m-tolyl substituent, influencing its biological interactions.

The biological activity of (R)-2-Methyl-1-(m-tolyl)propan-1-amine hydrochloride is primarily attributed to its interaction with neurotransmitter systems and various receptors. Key mechanisms include:

- Receptor Binding : The compound acts as a ligand for neurotransmitter receptors, potentially influencing mood and cognitive functions.

- Enzyme Interaction : It may modulate the activity of specific enzymes involved in biochemical pathways, contributing to its pharmacological effects.

Neuropharmacological Effects

Research indicates that (R)-2-Methyl-1-(m-tolyl)propan-1-amine hydrochloride can affect neurotransmitter systems, which may lead to:

- Mood Enhancement : Potential antidepressant-like effects through serotonin and dopamine modulation.

- Cognitive Improvement : Possible enhancements in learning and memory due to its interaction with cholinergic systems.

Antimicrobial Activity

Studies have demonstrated that related compounds exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : Some derivatives show MIC values as low as 0.22 to 0.25 μg/mL against various pathogens, indicating strong antibacterial activity .

- Biofilm Inhibition : The compound has shown efficacy in reducing biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| (R)-2-Methyl-1-(m-tolyl)propan-1-amine hydrochloride | C11H17N·HCl | Chiral amine with potential neuropharmacological effects |

| (S)-2-Methyl-1-(o-tolyl)propan-1-amine hydrochloride | C11H17N·HCl | Enantiomer with different pharmacological properties |

| 3-Methylphenidate | C14H19NO2 | Known stimulant; structurally distinct but functionally related |

Case Studies and Research Findings

- Transaminase-Mediated Synthesis :

- Antimicrobial Evaluation :

- Cytotoxicity Studies :

Q & A

Q. What are the recommended synthetic routes for (R)-2-Methyl-1-(m-tolyl)propan-1-amine hydrochloride, and how can purity be optimized?

Methodological Answer:

- Multi-step synthesis : Begin with cyclocondensation of nitriles and hydroxylamine derivatives to form the 1,2,4-oxadiazole core (common in related compounds) .

- Chiral resolution : Use enantioselective catalysts (e.g., chiral amines or transition-metal complexes) to isolate the (R)-enantiomer.

- Purification : Employ recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) to achieve >95% purity.

- Yield optimization : Control pH (6.5–7.5) during salt formation to stabilize the hydrochloride form .

Q. Which analytical techniques are critical for characterizing structural and chiral purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the m-tolyl group via H-NMR (aromatic proton splitting patterns at δ 6.8–7.2 ppm) .

- LCMS/HPLC : Monitor molecular ion peaks (e.g., [M+H] at m/z 208.1) and retention time (e.g., 0.88 min under SQD-FA05 conditions) .

- Chiral HPLC : Use a Chiralpak® AD-H column (hexane:isopropanol 85:15) to verify enantiomeric excess (>99% for pharmacological studies) .

- X-ray crystallography : Resolve absolute configuration for patent or regulatory documentation .

Q. What biological screening assays are suitable for initial activity profiling?

Methodological Answer:

- Antimicrobial assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values <10 µg/mL indicate potential) .

- Neurotransmitter receptor binding : Radioligand displacement assays (e.g., H-dopamine or H-serotonin) to assess CNS activity .

- Solubility profiling : Use shake-flask method in PBS (pH 7.4) to determine aqueous solubility (>1 mg/mL preferred for in vivo studies) .

Advanced Research Questions

Q. How can stereospecific interactions with biological targets be systematically analyzed?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., dopamine receptors) to measure binding kinetics ( values) of the (R)-enantiomer vs. (S)-counterpart .

- Molecular docking : Use Schrödinger Maestro or AutoDock Vina to model interactions between the m-tolyl group and hydrophobic receptor pockets .

- In vivo pharmacokinetics : Compare plasma half-life () and brain penetration (logBB) of enantiomers in rodent models .

Q. How should contradictory data in pharmacological studies be resolved?

Methodological Answer:

- Assay validation : Replicate studies under standardized conditions (e.g., ATP levels in viability assays to rule out false positives) .

- Metabolite profiling : Use LC-HRMS to identify active metabolites (e.g., N-demethylated derivatives) that may contribute to observed effects .

- Structural analogs : Compare activity of (R)-2-Methyl-1-(m-tolyl)propan-1-amine with its 4-fluoro or 3-bromo analogs to isolate substituent effects .

Q. What strategies improve stability in aqueous formulations for in vivo studies?

Methodological Answer:

- Lyophilization : Prepare lyophilized powders with trehalose (1:1 w/w) to prevent hydrolysis of the amine group .

- pH adjustment : Buffered solutions (pH 4.5–5.5) minimize degradation of the hydrochloride salt .

- Co-solvents : Use 10% β-cyclodextrin to enhance solubility without altering pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.